molecular formula C21H16N2O4 B3006153 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 294668-74-9

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3006153
CAS No.: 294668-74-9
M. Wt: 360.369
InChI Key: QWSXOHUZPPNQLT-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-27-17-11-3-2-10-16(17)22-18(24)12-23-20(25)14-8-4-6-13-7-5-9-15(19(13)14)21(23)26/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSXOHUZPPNQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a derivative of benzo[de]isoquinoline, a structure known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H15N1O4C_{16}H_{15}N_{1}O_{4} and a molecular weight of approximately 299.30 g/mol. The presence of the dioxo group and the isoquinoline structure contributes to its biological activity.

Structural Formula

IUPAC Name 2(1,3dioxo1Hbenzo[de]isoquinolin2(3H)yl)N(2methoxyphenyl)acetamide\text{IUPAC Name }2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

Key Features

  • Functional Groups : Dioxo, amide, and methoxyphenyl.
  • Molecular Weight : 299.30 g/mol.
  • CAS Number : Not explicitly listed in the results but can be derived from its structural components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[de]isoquinoline derivatives. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Research indicates that derivatives can significantly inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamidePC-3 (Prostate Cancer)TBDApoptosis induction
Related Quinoline DerivativeHepG2 (Liver Cancer)1.81G2/M arrest
Related Quinoline DerivativeA549 (Lung Cancer)0.90Microtubule disruption

The proposed mechanisms for the anticancer activity of this class of compounds include:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
  • Caspase Activation : Induction of apoptosis through activation of caspases has been documented, with specific emphasis on caspase-8 and -3 pathways.
  • Mitochondrial Dysfunction : The release of cytochrome c from mitochondria and subsequent activation of apoptotic pathways.

Case Studies

A notable study evaluated the effects of a related compound on various cancer cell lines:

  • Study Design : In vitro assays were conducted on multiple cancer types including prostate (PC-3), liver (HepG2), and lung (A549).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.85 to 3.32 µM across different cell lines, demonstrating its potential as an effective anticancer agent.

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